molecular formula C12H15NO4 B2734911 ethyl N-(4-methoxybenzyl)oxamate CAS No. 77245-39-7

ethyl N-(4-methoxybenzyl)oxamate

Cat. No.: B2734911
CAS No.: 77245-39-7
M. Wt: 237.255
InChI Key: ITKVMJWKVNKTPE-UHFFFAOYSA-N
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Description

Ethyl N-(4-methoxybenzyl)oxamate is a chemical compound with the molecular formula C12H15NO4. It is related to oxamate, which is the carboxylate anion of oxamic acid . Oxamate has a molecular formula of C2H2NO3− and is an isosteric form of pyruvate . Salts and esters of oxamic acid are known collectively as oxamates .

Scientific Research Applications

Oxidative Removal in Piperazinediones

A study by Yamaura et al. (1985) highlighted the oxidative removal of the N-(4-methoxybenzyl) group from 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions. This method was applied to model compounds with various functional groups, demonstrating its versatility in chemical synthesis (Yamaura et al., 1985).

Facilitating Selective N-7 Methylation of Purines

Lebraud et al. (2013) described a process where purines, protected at N-9 by p-methoxybenzyl, are methylated or ethylated in trifluoroethanol, highlighting the role of ethyl N-(4-methoxybenzyl)oxamate in selective methylation, important in biochemical applications (Lebraud et al., 2013).

Synthesis and Characterization in Organic Chemistry

The work of Nakatani et al. (1984) and Liu et al. (1993) showcases the use of 4-methoxybenzyl derivatives in organic chemistry for the synthesis and characterization of various compounds. These studies contribute to the understanding of the reactivity and applications of such compounds in chemical syntheses (Nakatani et al., 1984); (Liu et al., 1993).

Anticancer Properties

Bekircan et al. (2008) explored the synthesis and anticancer evaluation of new derivatives of 4-methoxybenzyl, including ethyl esters, which were tested against a range of cancer cell lines. This indicates the potential use of this compound in cancer research (Bekircan et al., 2008).

Oligoribonucleotide Synthesis

Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group in the synthesis of oligoribonucleotides, a process relevant to genetic engineering and molecular biology. This underscores the potential application of this compound in nucleic acid chemistry (Takaku & Kamaike, 1982).

Safety and Hazards

The safety data sheet for a related compound, N-BOC Ethyl oxamate, indicates that it may cause skin irritation, allergic skin reaction, and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVMJWKVNKTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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